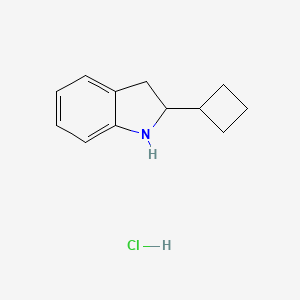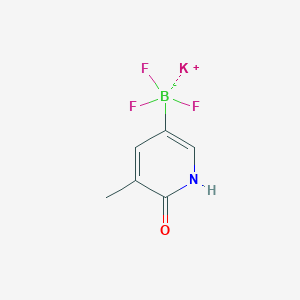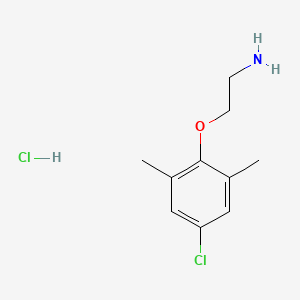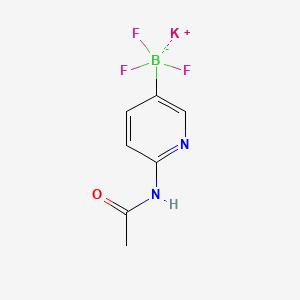
2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The reaction yields the corresponding tricyclic indole, which can be further processed to obtain the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for treating various diseases.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-cyclobutyl-2,3-dihydro-1H-indole hydrochloride include other indole derivatives such as:
2,3-dihydro-1H-indole: A simpler indole derivative with similar chemical properties.
Indoline: Another related compound with a similar structure but different biological activities.
1-azaindan: A compound with a similar indole nucleus but different substituents
The uniqueness of this compound lies in its specific cyclobutyl substitution, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-cyclobutyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-7-11-10(4-1)8-12(13-11)9-5-3-6-9;/h1-2,4,7,9,12-13H,3,5-6,8H2;1H |
InChI Key |
FOQJJRZKPAAWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2CC3=CC=CC=C3N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)


![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)


![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)


amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)

